4-bromo-2,6-dimethylphenyl 3-methyl-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-bromo-2,6-dimethylphenyl 3-methyl-2-butenoate involves electrophilic substitution reactions with rearrangement. For example, the reaction of 2,4-dimethylphenol with bromine can yield brominated products through complex pathways, involving substitution and rearrangement mechanisms (Brittain et al., 1982). Phase transfer catalyzed polymerization has also been employed in the synthesis of related polymeric materials from 4-bromo-2,6-dimethylphenol, showcasing the versatility and reactivity of the brominated dimethylphenol moiety in polymer synthesis (Percec & Wang, 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-bromo-2,6-dimethylphenyl 3-methyl-2-butenoate can be complex, with the presence of bromine introducing significant electronic effects due to its electronegativity and size. Such compounds often exhibit interesting structural features due to the interplay between the bromo substituent and the dimethyl groups on the phenyl ring. For instance, the molecular structure of related bromophenols has been elucidated through X-ray crystallography, revealing the influence of bromine on the overall geometry of the molecule (Niestroj et al., 1998).
properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) 3-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-8(2)5-12(15)16-13-9(3)6-11(14)7-10(13)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRCZALNWCARFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C=C(C)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.